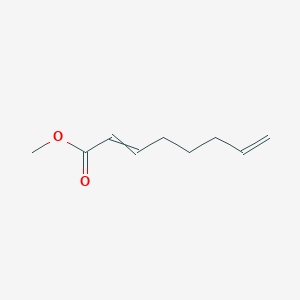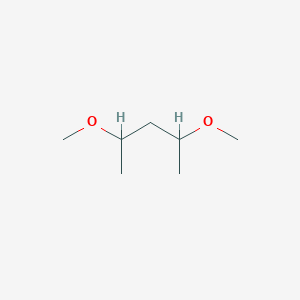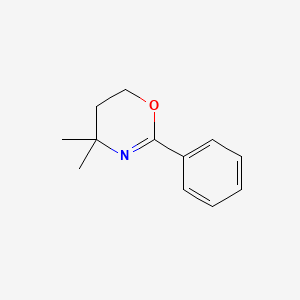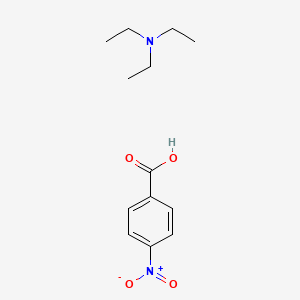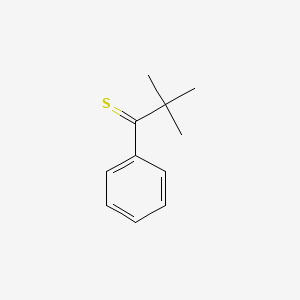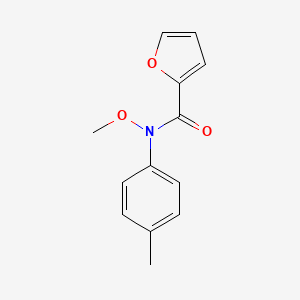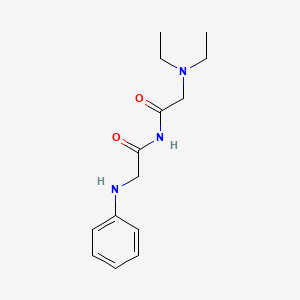
Glycinamide, N,N-diethylglycyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, N,N-diethylglycyl-N-phenyl- is an organic compound that belongs to the class of carboximidic acids It is a derivative of glycine, an amino acid, and is characterized by its unique structure, which includes a phenyl group and diethylglycyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N,N-diethylglycyl-N-phenyl- typically involves the reaction of glycine derivatives with appropriate reagents. One common method is the reaction of glycine esters with ammonia, which results in the formation of amino acid amides . The reaction conditions often include the use of solvents such as water or alcohols, and the process may be catalyzed by acids or bases to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of Glycinamide, N,N-diethylglycyl-N-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, N,N-diethylglycyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Glycinamide, N,N-diethylglycyl-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand for transition metals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, Glycinamide, N,N-diethylglycyl-N-phenyl- is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycinamide, N,N-diethylglycyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for transition metals, forming complexes that can catalyze various chemical reactions . Additionally, its buffering properties make it useful in maintaining pH levels in biological systems, thereby influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Glycinamide, N,N-diethylglycyl-N-phenyl- include:
Glycineamide: An amide derivative of glycine, used in the synthesis of glycineamide ribonucleotide.
Aminomethylamide: Another derivative of glycine, with applications in organic synthesis and as a ligand for transition metals.
Uniqueness
Glycinamide, N,N-diethylglycyl-N-phenyl- is unique due to its specific structure, which includes both a phenyl group and diethylglycyl moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its buffering properties further enhance its versatility and utility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
50333-28-3 |
|---|---|
Molekularformel |
C14H21N3O2 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-anilino-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-3-17(4-2)11-14(19)16-13(18)10-15-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3,(H,16,18,19) |
InChI-Schlüssel |
DJXJKRSQNLTKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC(=O)CNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



